molecular formula C16H24ClNO2S B154024 alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride CAS No. 131964-52-8

alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride

Cat. No. B154024
M. Wt: 329.9 g/mol
InChI Key: UFBGTYARJXZHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride, also known as DMABMT, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various research applications.

Mechanism Of Action

Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride works by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the release of neurotransmitters such as dopamine and serotonin. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride.

Biochemical And Physiological Effects

Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has been shown to have a range of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can reduce inflammation and improve mitochondrial function.

Advantages And Limitations For Lab Experiments

Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high purity and can be used in a variety of assays. However, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can be expensive to synthesize, which may limit its use in some research applications.

Future Directions

There are several future directions for the research on alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride. One potential area of research is the development of new analogs of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride that have improved potency and selectivity. Another area of research is the investigation of the long-term effects of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride on the brain and other organs. Finally, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride could be studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Conclusion:
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a synthetic compound that has shown promising results in scientific research. It has neuroprotective and anti-cancer effects and can modulate the activity of the NMDA receptor. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride, including the development of new analogs and the investigation of its long-term effects. Overall, alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a promising compound that has the potential to be used in the treatment of various diseases.

Synthesis Methods

Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can be synthesized using a multistep process that involves the reaction of 4-(Dimethylamino)butyl chloride with 2-bromo-5-methylbenzothiophene, followed by the reaction with formaldehyde and sodium borohydride. The final product is obtained by the reaction of the intermediate with hydrochloric acid. The synthesis of alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can be used to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

131964-52-8

Product Name

alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride

Molecular Formula

C16H24ClNO2S

Molecular Weight

329.9 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-2-[4-(dimethylamino)butoxy]ethanol;hydrochloride

InChI

InChI=1S/C16H23NO2S.ClH/c1-17(2)8-3-4-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H

InChI Key

UFBGTYARJXZHJJ-UHFFFAOYSA-N

SMILES

CN(C)CCCCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl

Canonical SMILES

CN(C)CCCCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl

synonyms

alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hy drochloride

Origin of Product

United States

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